2-Tert-butyl-1-methylpiperazine dihydrochloride

Medicinal chemistry Structure-activity relationship Scaffold design

This racemic 2-tert-butyl-1-methylpiperazine dihydrochloride (MW 229.19, InChI Key LMNYTZMEPMWJCI) is the pre-formed dihydrochloride salt, eliminating batch-to-batch salt stoichiometry variability vs. free base (CAS 1342847-91-9) or monohydrochloride. With precisely 2 eq. HCl per mole and a solid powder form, it ensures accurate reagent charging for moisture-sensitive chemistries (Grignard, borane, HATU couplings) and consistent assay concentrations in biochemical screens. Critical procurement warning: CAS 1909347-65-4 is inconsistently assigned across databases, with some vendors mapping it to N-isopropylpiperidin-4-amine dihydrochloride isomers. Mandatory orthogonal identity confirmation (¹H NMR, LCMS, InChI Key match) upon receipt to validate regioisomer and salt form integrity.

Molecular Formula C9H22Cl2N2
Molecular Weight 229.19
CAS No. 1909347-65-4
Cat. No. B2556013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-1-methylpiperazine dihydrochloride
CAS1909347-65-4
Molecular FormulaC9H22Cl2N2
Molecular Weight229.19
Structural Identifiers
SMILESCC(C)(C)C1CNCCN1C.Cl.Cl
InChIInChI=1S/C9H20N2.2ClH/c1-9(2,3)8-7-10-5-6-11(8)4;;/h8,10H,5-7H2,1-4H3;2*1H
InChIKeyLMNYTZMEPMWJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Tert-butyl-1-methylpiperazine Dihydrochloride (CAS 1909347-65-4): Procurement-Relevant Identity, Key Specifications, and Comparator Landscape


2-Tert-butyl-1-methylpiperazine dihydrochloride (CAS 1909347-65-4, PubChem CID 122156679, molecular formula C₉H₂₂Cl₂N₂, MW 229.19 g/mol) is a racemic, disubstituted piperazine dihydrochloride salt bearing a tert-butyl group at the C2 position and an N1-methyl substituent [1]. The free base (CAS 1342847-91-9, MW 156.27 g/mol) and the regioisomeric 3-tert-butyl-1-methylpiperazine dihydrochloride (CAS 2580200-93-5) constitute the closest commercially relevant comparators [2]. As a synthetic building block, it serves medicinal chemistry campaigns requiring a sterically congested, chiral piperazine scaffold with the handling and solubility advantages of a pre-formed dihydrochloride salt. Critically, CAS 1909347-65-4 exhibits conflicting structural assignments across vendor databases, necessitating rigorous identity verification upon procurement .

Why Generic Substitution Fails for 2-Tert-butyl-1-methylpiperazine Dihydrochloride: Regioisomeric, Salt-Form, and Identity Risks in Piperazine Building Block Procurement


Substituting 2-tert-butyl-1-methylpiperazine dihydrochloride with either the free base, the 3-tert-butyl regioisomer, or a monohydrochloride variant introduces quantifiable changes in molecular weight (229.19 vs. 156.27 vs. 192.73 g/mol), hydrogen-bond donor count (3 vs. 1), lipophilicity (LogP 1.34 vs. 1.20 for 2- vs. 3-regioisomer free bases), and physical form (solid powder vs. liquid) . These differences directly affect stoichiometric calculations, salt metathesis reactions, solubility behavior, and downstream synthetic yields. Furthermore, CAS 1909347-65-4 is inconsistently assigned across databases, with some vendors associating it with structurally unrelated N-isopropylpiperidin-4-amine dihydrochloride isomers, creating a concrete identity verification risk not present for the structurally unambiguous 3-tert-butyl isomer (CAS 2580200-93-5) . Interchanging compounds without compensating for these documented physicochemical and identity variables can lead to failed reactions, irreproducible SAR, and procurement errors.

Quantitative Differentiation Evidence for 2-Tert-butyl-1-methylpiperazine Dihydrochloride vs. Closest Analogs: A Comparator-Anchored Procurement Guide


Regioisomeric Lipophilicity Differentiation: 2-tert-Butyl vs. 3-tert-Butyl Substitution on 1-Methylpiperazine

The 2-tert-butyl-1-methylpiperazine scaffold exhibits a computed LogP of 1.34 (free base, CAS 1342847-91-9), compared with 1.20 for the 3-tert-butyl regioisomer (free base, CAS 170654-21-4), representing a ΔLogP of +0.14 . The 2-substitution pattern places the bulky tert-butyl group adjacent to the N1-methyl substituent, creating a chiral center at C2 (1 asymmetric atom, Fsp³ = 1) with a distinct steric environment relative to the 3-substituted isomer, where the tert-butyl and methyl groups are separated by an additional methylene unit [1]. The polar surface area is essentially identical (PSA ≈ 15.3 Ų for both isomers), indicating that the lipophilicity difference arises primarily from steric and conformational effects rather than changes in hydrogen-bonding capacity.

Medicinal chemistry Structure-activity relationship Scaffold design

Salt-Form Quantitative Differentiation: Dihydrochloride vs. Free Base Molecular Properties and Handling Characteristics

The dihydrochloride salt (CAS 1909347-65-4, MW 229.19 g/mol) differs quantitatively from the free base (CAS 1342847-91-9, MW 156.27 g/mol) by a mass increment of 72.92 g/mol (corresponding to 2 × HCl), directly affecting stoichiometric calculations for downstream reactions [1]. The dihydrochloride exhibits 3 hydrogen-bond donors (vs. 1 for the free base), 2 hydrogen-bond acceptors (identical), and a computed topological polar surface area of 15.3 Ų [2]. The free base is reported as a liquid at ambient temperature for the closely related 1-methylpiperazine scaffold (CAS 109-01-3: melting point −6 °C, boiling point 138 °C), whereas the dihydrochloride is a solid powder stored at room temperature [3]. The monohydrochloride variant (listed by some vendors under CAS 1909347-65-4 with MW 192.73 g/mol and formula C₉H₂₁ClN₂) further complicates the procurement landscape .

Synthetic chemistry Salt selection Formulation development

GHS Safety Profile Differentiation: Hazard Classification vs. Unsubstituted 1-Methylpiperazine

The dihydrochloride salt carries a harmonized GHS classification based on a single ECHA C&L notification: H302 (Harmful if swallowed, Acute Tox. 4, 100%), H315 (Causes skin irritation, Skin Irrit. 2, 100%), H319 (Causes serious eye irritation, Eye Irrit. 2A, 100%), and H335 (May cause respiratory irritation, STOT SE 3, 100%), with Signal Word 'Warning' [1]. In contrast, unsubstituted 1-methylpiperazine (CAS 109-01-3) carries a more severe hazard profile including H226 (Flammable liquid and vapour, Flam. Liq. 3) and H314 (Causes severe skin burns and eye damage, Skin Corr. 1B) with Signal Word 'Danger' [2]. The dihydrochloride salt therefore presents a quantifiably reduced acute dermal and ocular hazard (Skin Irrit. 2 vs. Skin Corr. 1B), and the absence of a flammability hazard (solid powder vs. flammable liquid with flash point 42 °C) simplifies storage and handling logistics .

Laboratory safety Chemical handling Risk assessment

Commercial Availability and Pricing Differentiation: Dihydrochloride Salt vs. Free Base and 3-Regioisomer

The 2-tert-butyl-1-methylpiperazine dihydrochloride is commercially available from a limited supplier base. CymitQuimica (Biosynth brand) offers the compound at €202.00/25 mg (€8.08/mg) and €801.00/250 mg (€3.20/mg), with a quoted purity of min. 95% and an estimated delivery lead time of ~55 days for larger quantities . In contrast, the free base (CAS 1342847-91-9) is available from multiple vendors including MolCore (NLT 97% purity, ISO-certified) and Fluorochem (95% purity), typically at lower unit cost due to broader supplier competition . The 3-tert-butyl-1-methylpiperazine dihydrochloride (CAS 2580200-93-5) is listed by Sigma-Aldrich (Enamine brand, 95% purity, powder) and A2B Chem (Cat# BL47557), with the CymitQuimica listing for the 3-isomer dihydrochloride marked as 'Discontinued' as of the access date, indicating a potentially contracting supply for the 3-substituted dihydrochloride salt specifically . The 2-substituted dihydrochloride thus occupies a distinct supply niche: the only regioisomeric dihydrochloride salt with active commercial availability from catalog suppliers.

Chemical procurement Supply chain Cost analysis

CAS Identity Integrity Risk: Database Conflict as a Procurement Gatekeeping Factor

CAS 1909347-65-4 exhibits conflicting structural assignments across publicly accessible databases. Authoritative sources (PubChem CID 122156679, American Elements, CymitQuimica) consistently identify it as 2-tert-butyl-1-methylpiperazine dihydrochloride (InChI Key: LMNYTZMEPMWJCI) [1]. However, Parchem assigns the same CAS number to at least two structurally distinct compounds: N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride and (1R*,4R*)-N1-Isopropylcyclohexane-1,4-diamine dihydrochloride, both sharing the molecular formula C₉H₂₂Cl₂N₂ but differing in core structure (piperidine vs. cyclohexane-1,4-diamine vs. piperazine) . This is in contrast to the 3-tert-butyl-1-methylpiperazine dihydrochloride (CAS 2580200-93-5), which has a unique and unambiguous CAS assignment across all queried databases. The Chemenu listing further complicates the picture by assigning CAS 1909347-65-4 to a monohydrochloride variant (C₉H₂₁ClN₂, MW 192.73) rather than the dihydrochloride .

Chemical identity verification Database curation Quality assurance

High-Confidence Application Scenarios for 2-Tert-butyl-1-methylpiperazine Dihydrochloride Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring Regioisomeric Comparator Pairs

When a medicinal chemistry program requires systematic exploration of tert-butyl substitution position effects on target binding, the 2-tert-butyl-1-methylpiperazine dihydrochloride serves as the C2-substituted regioisomer paired against the 3-substituted analog. The ΔLogP of +0.14 and distinct chiral center topology at C2 (one asymmetric atom, Fsp³ = 1) relative to the C3-substituted isomer provide a measurable physicochemical differentiation baseline for interpreting SAR trends . The pre-formed dihydrochloride salt eliminates batch-to-batch variability in salt stoichiometry that would arise from in situ HCl treatment of the free base, ensuring consistent assay concentrations in biochemical and cellular screens [1].

Multi-Step Synthetic Campaigns Requiring Exact Salt Stoichiometry and Anhydrous Compatibility

In synthetic sequences involving moisture-sensitive reagents (e.g., Grignard reactions, borane reductions, or amide couplings with HATU/HBTU), the dihydrochloride salt's precisely defined stoichiometry (229.19 g/mol, exactly 2 eq. HCl per molecule) eliminates ambiguity in reagent charging calculations . The solid powder physical form at room temperature facilitates accurate weighing under inert atmosphere compared to the hygroscopic, liquid free base, which may absorb variable amounts of water and CO₂ during handling [1]. The ~47% mass difference relative to the free base (ΔMW = +72.92 g/mol) must be explicitly accounted for in reaction stoichiometry, and using the pre-weighed dihydrochloride standardizes this calculation across multi-step routes [2].

Laboratory-Scale Procurement Where Reduced Hazard Profile Enables Simplified Handling Protocols

For academic or industrial laboratories with standard fume hood infrastructure and without specialized flammable solvent storage, the dihydrochloride salt's GHS classification (Skin Irrit. 2, Eye Irrit. 2A, Signal Warning) presents a quantifiably lower handling burden than liquid 1-methylpiperazine (Skin Corr. 1B, Flam. Liq. 3, Signal Danger) . The absence of a flammability hazard (flash point not applicable for solid powder vs. 42 °C for 1-methylpiperazine) simplifies storage compliance and reduces fire safety infrastructure requirements, while the two-category reduction in skin corrosion severity (from Corrosive to Irritant) lowers the personal protective equipment tier needed for routine weighing and transfer operations [1].

Chiral Piperazine Scaffold Derivatization with Pre-Verified Identity for Patent-Protected Chemical Space

The 2-tert-butyl-1-methylpiperazine scaffold contains a chiral center at C2 (undefined stereocenter count = 1 per PubChem), making it a candidate for chiral resolution or asymmetric synthesis campaigns targeting enantiomerically enriched piperazine derivatives . The fact that the 3-tert-butyl isomer has a higher patent count (8 patents per PubChemLite) while the 2-isomer dihydrochloride has minimal patent coverage suggests less crowded intellectual property space for novel compositions-of-matter derived from the 2-substituted scaffold [1]. However, due to the CAS identity conflict documented in Section 3, procurement for patent-relevant work must include receipt of a certificate of analysis with orthogonal identity confirmation (¹H NMR, LCMS, and InChI Key match to LMNYTZMEPMWJCI) to ensure the correct regioisomer and salt form are obtained [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Tert-butyl-1-methylpiperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.